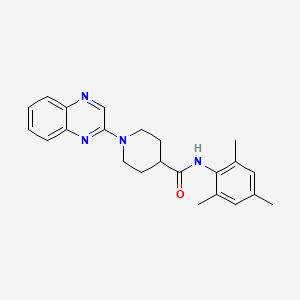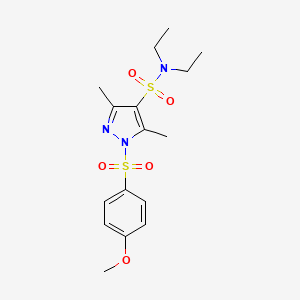
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide (QTPPC) is a heterocyclic amine that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. QTPPC is a unique compound due to its unique chemical structure and its ability to interact with a variety of receptors in the body. Its ability to interact with both the central nervous system and the peripheral nervous system makes it a promising compound for the development of new drugs.
科学研究应用
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been studied extensively in scientific research due to its unique chemical structure and its ability to interact with a variety of receptors in the body. It has been studied as a potential therapeutic agent for the treatment of pain, inflammation, anxiety, depression, epilepsy, and other neurological disorders. In addition, it has been studied for its potential applications in cancer research, as it has been shown to possess anti-cancer properties.
作用机制
The exact mechanism of action of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is still not completely understood. However, it is known that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a partial agonist of the serotonin 5-HT2A receptor and a full agonist of the dopamine D2 receptor. It is thought that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide acts on these receptors to produce its therapeutic effects, although the exact mechanism is still unknown.
Biochemical and Physiological Effects
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may lead to improved mood and cognitive performance. It has also been shown to have anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant effects. In addition, it has been shown to increase dopamine levels in the brain, which may lead to improved motor control and reward-seeking behavior.
实验室实验的优点和局限性
One of the main advantages of using 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide in laboratory experiments is its ability to interact with a variety of receptors in the body. This makes it an ideal compound for the study of various neurological and physiological processes. However, there are also some limitations to its use. For example, it is not as stable as other compounds and is prone to degradation, which can limit its use in long-term experiments. In addition, it is a relatively new compound and not much is known about its effects on the body, which may limit its use in clinical trials.
未来方向
There are a number of potential future directions for 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide research. First, further studies are needed to better understand its mechanism of action and its potential therapeutic effects. Second, additional studies are needed to evaluate its safety and efficacy in clinical trials. Third, additional research is needed to explore its potential applications in other areas such as cancer research and drug discovery. Finally, further research is needed to develop new methods of synthesis and delivery of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide to improve its stability and bioavailability.
合成方法
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can be synthesized using several different methods. The most common method is the condensation reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid and 2-chloroquinoxaline. This reaction produces the desired product in good yields. Other methods of synthesis include the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a base, the direct reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline, and the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a catalyst.
属性
IUPAC Name |
1-quinoxalin-2-yl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-12-16(2)22(17(3)13-15)26-23(28)18-8-10-27(11-9-18)21-14-24-19-6-4-5-7-20(19)25-21/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFDYRSNZKFSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B6518982.png)
![1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B6518988.png)
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B6518996.png)
![4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6518998.png)
![4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6519000.png)


![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519023.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6519036.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6519037.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B6519049.png)
![3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519052.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6519057.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519059.png)